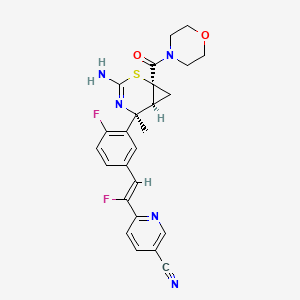
Bace1-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bace1-IN-6 is a compound that has garnered significant attention in the field of Alzheimer’s disease research. It is an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which plays a crucial role in the formation of amyloid-β peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease, making BACE1 a critical target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis .
化学反応の分析
Types of Reactions
Bace1-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Bace1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of BACE1 in cellular processes and its impact on neuronal function.
Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit BACE1 and reduce amyloid-β peptide formation.
Industry: Utilized in the development of diagnostic tools and assays for detecting BACE1 activity and screening for potential inhibitors
作用機序
Bace1-IN-6 exerts its effects by inhibiting the activity of BACE1. The compound binds to the active site of the enzyme, preventing it from cleaving the amyloid precursor protein (APP). This inhibition reduces the production of amyloid-β peptides, which are implicated in the formation of amyloid plaques in the brain. The molecular targets involved include the catalytic aspartyl residues in the active site of BACE1, and the pathways affected involve the amyloidogenic processing of APP .
類似化合物との比較
Bace1-IN-6 is compared with other BACE1 inhibitors such as:
Peiminine: A natural compound with a strong affinity for BACE1, demonstrating similar inhibitory effects.
27-Deoxywithaferin A: Another natural compound that interacts with the active site residues of BACE1, showing potential as a therapeutic agent
The uniqueness of this compound lies in its specific binding interactions and its efficacy in reducing amyloid-β peptide production, making it a promising candidate for Alzheimer’s disease therapy .
特性
分子式 |
C25H23F2N5O2S |
|---|---|
分子量 |
495.5 g/mol |
IUPAC名 |
6-[(Z)-2-[3-[(1S,5S,6S)-3-amino-5-methyl-1-(morpholine-4-carbonyl)-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4-fluorophenyl]-1-fluoroethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23F2N5O2S/c1-24(21-12-25(21,35-23(29)31-24)22(33)32-6-8-34-9-7-32)17-10-15(2-4-18(17)26)11-19(27)20-5-3-16(13-28)14-30-20/h2-5,10-11,14,21H,6-9,12H2,1H3,(H2,29,31)/b19-11-/t21-,24+,25-/m0/s1 |
InChIキー |
VZHFJCNPAIRJSA-MYMUPAQMSA-N |
異性体SMILES |
C[C@]1([C@@H]2C[C@@]2(SC(=N1)N)C(=O)N3CCOCC3)C4=C(C=CC(=C4)/C=C(/C5=NC=C(C=C5)C#N)\F)F |
正規SMILES |
CC1(C2CC2(SC(=N1)N)C(=O)N3CCOCC3)C4=C(C=CC(=C4)C=C(C5=NC=C(C=C5)C#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















